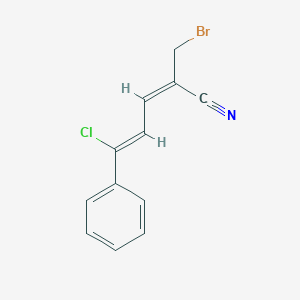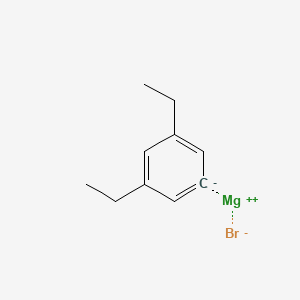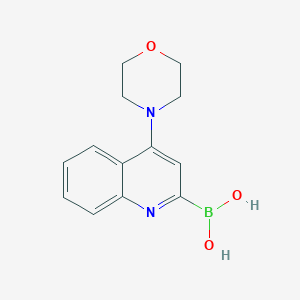
C21H16ClFN4O4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a complex organic molecule that features a combination of aromatic rings, a pyrimidine core, and various functional groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C21H16ClFN4O4 typically involves multiple steps, starting with the preparation of the pyrimidine core. The process often includes:
Formation of the Pyrimidine Core: This can be achieved through the reaction of appropriate substituted anilines with cyanoacetates under basic conditions.
Functional Group Modifications: Introduction of the chlorophenoxy and fluorine groups is done through nucleophilic aromatic substitution reactions.
Final Assembly: The final step involves the coupling of the pyrimidine core with the dioxazinyl group under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
C21H16ClFN4O4 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings .
Applications De Recherche Scientifique
C21H16ClFN4O4 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of C21H16ClFN4O4 involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
C21H16ClFN4O3: A structurally similar compound with one less oxygen atom.
C21H16ClFN4O5: A compound with an additional oxygen atom.
C21H16ClFN4O2: A compound with two fewer oxygen atoms.
Uniqueness
C21H16ClFN4O4 is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H16ClFN4O4 |
|---|---|
Poids moléculaire |
442.8 g/mol |
Nom IUPAC |
2-[(1S,3R,3aR,6aS)-5-(3-chloro-4-fluorophenyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide |
InChI |
InChI=1S/C21H16ClFN4O4/c22-11-7-9(5-6-12(11)23)27-18(29)16-14(8-15(24)28)26-21(17(16)19(27)30)10-3-1-2-4-13(10)25-20(21)31/h1-7,14,16-17,26H,8H2,(H2,24,28)(H,25,31)/t14-,16+,17-,21-/m0/s1 |
Clé InChI |
ZHQYWYBWLDLABC-CCFTVXDOSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)[C@]3([C@H]4[C@@H]([C@@H](N3)CC(=O)N)C(=O)N(C4=O)C5=CC(=C(C=C5)F)Cl)C(=O)N2 |
SMILES canonique |
C1=CC=C2C(=C1)C3(C4C(C(N3)CC(=O)N)C(=O)N(C4=O)C5=CC(=C(C=C5)F)Cl)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


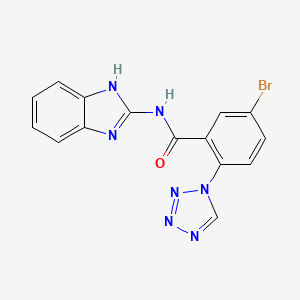
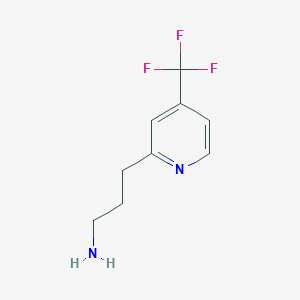

![(3S,3'aR,8'aS,8'bS)-2'-(2-chlorophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12634977.png)

![1,3-Benzenediol, 4-[2-ethyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12634981.png)

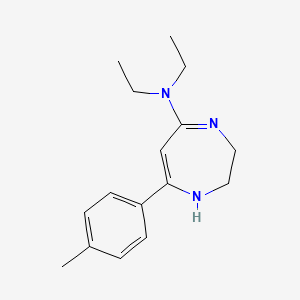
![5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12635000.png)
